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Compound of Interest

Compound Name: Jionoside D

Cat. No.: B173837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation

of Jionoside D, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa

var. purpurea. This document details the experimental methodologies employed for its isolation

and purification, presents a thorough analysis of the spectroscopic data, and offers a logical

workflow for its structural determination. All quantitative data are summarized in structured

tables for clarity and comparative analysis.

Isolation and Purification of Jionoside D
The isolation of Jionoside D from the methanolic extract of Rehmannia glutinosa roots was

achieved through a multi-step chromatographic process. The detailed protocol is as follows:

Experimental Protocol: Isolation and Purification

Extraction: The dried and powdered roots of Rehmannia glutinosa var. purpurea were

extracted with methanol (MeOH) at room temperature. The resulting extract was

concentrated under reduced pressure to yield a crude methanolic extract.

Solvent Partitioning: The crude extract was suspended in water and successively partitioned

with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-butanol-soluble fraction,

containing the glycosidic compounds, was retained for further purification.
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Column Chromatography (Silica Gel): The n-BuOH fraction was subjected to column

chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions

were collected and monitored by thin-layer chromatography (TLC).

Column Chromatography (ODS): Fractions containing Jionoside D were further purified by

open column chromatography on octadecylsilane (ODS) with a methanol-water gradient as

the mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was

achieved by preparative HPLC on an ODS column, using a methanol-water solvent system

to yield pure Jionoside D.

Spectroscopic Data and Structural Elucidation
The chemical structure of Jionoside D was elucidated through a combination of spectroscopic

techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HMBC).

Mass Spectrometry (MS)
High-resolution mass spectrometry was instrumental in determining the molecular formula of

Jionoside D.

Table 1: Mass Spectrometry Data for Jionoside D

Ionization Mode Observed m/z
Deduced Molecular
Formula

Calculated Mass

FAB-MS (Negative) 637 [M-H]⁻ C₃₀H₃₈O₁₅ 638.2211

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provided detailed information about the connectivity and

stereochemistry of the constituent moieties of Jionoside D. The assignments were confirmed

by 2D NMR experiments.

Table 2: ¹H NMR (400 MHz, CD₃OD) Spectroscopic Data for Jionoside D
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Caffeoyl moiety

2 7.04 d 2.0

5 6.77 d 8.0

6 6.94 dd 8.0, 2.0

7 7.59 d 16.0

8 6.27 d 16.0

Hydroxytyrosol moiety

1' 6.68 d 2.0

2' 6.66 d 8.0

4' 6.57 dd 8.0, 2.0

7' 2.82 t 7.0

8' 3.95, 3.71 m

3'-OCH₃ 3.84 s

Glucose moiety

1'' 4.37 d 8.0

2'' 4.93 dd 9.5, 8.0

3'' 3.65 t 9.5

4'' 3.42 t 9.5

5'' 3.48 m

6''a 3.88 dd 12.0, 2.0

6''b 3.69 dd 12.0, 5.5

Rhamnose moiety

1''' 5.17 d 1.5
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2''' 3.98 dd 3.5, 1.5

3''' 3.66 dd 9.5, 3.5

4''' 3.33 t 9.5

5''' 3.55 dq 9.5, 6.0

6''' 1.10 d 6.0

Table 3: ¹³C NMR (100 MHz, CD₃OD) Spectroscopic Data for Jionoside D
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Position Chemical Shift (δ) ppm

Caffeoyl moiety

1 127.7

2 115.3

3 146.9

4 149.9

5 116.5

6 123.2

7 147.2

8 115.0

9 168.8

Hydroxytyrosol moiety

1' 131.9

2' 117.4

3' 146.4

4' 145.1

5' 116.8

6' 121.5

7' 36.6

8' 72.1

3'-OCH₃ 56.5

Glucose moiety

1'' 104.2

2'' 76.1
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3'' 81.6

4'' 71.9

5'' 75.0

6'' 62.9

Rhamnose moiety

1''' 103.1

2''' 72.5

3''' 72.3

4''' 74.0

5''' 70.4

6''' 18.0

Logical Workflow for Structure Elucidation
The structural elucidation of Jionoside D followed a systematic workflow, integrating the data

from various spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Jionoside D.

Conclusion
The structure of Jionoside D was unequivocally determined through the comprehensive

analysis of spectroscopic data. The compound is a phenylpropanoid glycoside consisting of a

caffeoyl group, a hydroxytyrosol aglycone, a glucose unit, and a rhamnose unit. The detailed

experimental protocols and tabulated spectroscopic data provided in this guide serve as a

valuable resource for researchers in the fields of natural product chemistry, phytochemistry,

and drug discovery.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Jionoside D: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173837#chemical-structure-elucidation-of-jionoside-
d]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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